Cas no 1255666-96-6 (5,5-Difluoropiperidine-3-carboxylic acid)

1255666-96-6 structure

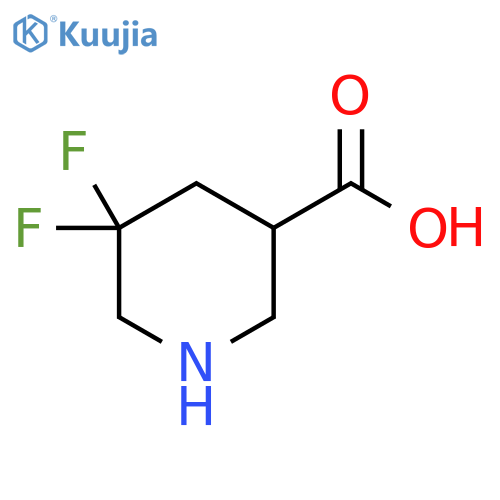

商品名:5,5-Difluoropiperidine-3-carboxylic acid

CAS番号:1255666-96-6

MF:C6H9F2NO2

メガワット:165.13796877861

MDL:MFCD18433628

CID:4565132

PubChem ID:55296737

5,5-Difluoropiperidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 5,5-difluoropiperidine-3-carboxylic acid

- SB41548

- 5,5-Difluoro-piperidine-3-carboxylic acid

- 1255666-96-6

- CS-W001367

- 5,5-difluoropiperidine-3-carboxylicacidhydrochloride-D28091

- SCHEMBL15514937

- AKOS006371937

- 5,5-difluoropiperidine-3-carboxylicacid

- AS-70935

- EN300-147585

- WYXRBEZTQNOEHT-UHFFFAOYSA-N

- 5,5-Difluoropiperidine-3-carboxylic acid

-

- MDL: MFCD18433628

- インチ: 1S/C6H9F2NO2/c7-6(8)1-4(5(10)11)2-9-3-6/h4,9H,1-3H2,(H,10,11)

- InChIKey: WYXRBEZTQNOEHT-UHFFFAOYSA-N

- ほほえんだ: FC1(CNCC(C(=O)O)C1)F

計算された属性

- せいみつぶんしりょう: 165.06013485g/mol

- どういたいしつりょう: 165.06013485g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 172

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.3

- 疎水性パラメータ計算基準値(XlogP): -2.1

5,5-Difluoropiperidine-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6869-250MG |

5,5-difluoropiperidine-3-carboxylic acid |

1255666-96-6 | 95% | 250MG |

¥ 1,485.00 | 2023-04-05 | |

| TRC | D454088-5mg |

5,5-difluoropiperidine-3-carboxylic acid |

1255666-96-6 | 5mg |

$ 50.00 | 2022-06-05 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6869-100MG |

5,5-difluoropiperidine-3-carboxylic acid |

1255666-96-6 | 95% | 100MG |

¥ 930.00 | 2023-04-05 | |

| Alichem | A129007714-250mg |

5,5-Difluoropiperidine-3-carboxylic acid |

1255666-96-6 | 95% | 250mg |

$535.50 | 2023-09-03 | |

| Enamine | EN300-147585-5.0g |

5,5-difluoropiperidine-3-carboxylic acid |

1255666-96-6 | 5g |

$1611.0 | 2023-06-06 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6869-10G |

5,5-difluoropiperidine-3-carboxylic acid |

1255666-96-6 | 95% | 10g |

¥ 18,546.00 | 2023-04-05 | |

| Chemenu | CM363327-250mg |

5,5-difluoropiperidine-3-carboxylic acid hydrochloride |

1255666-96-6 | 95%+ | 250mg |

$629 | 2023-02-03 | |

| Chemenu | CM363327-100mg |

5,5-difluoropiperidine-3-carboxylic acid hydrochloride |

1255666-96-6 | 95%+ | 100mg |

$378 | 2023-02-03 | |

| eNovation Chemicals LLC | Y1292365-1g |

5,5-Difluoro-piperidine-3-carboxylic acid |

1255666-96-6 | 95% | 1g |

$1115 | 2024-07-28 | |

| Enamine | EN300-147585-100mg |

5,5-difluoropiperidine-3-carboxylic acid |

1255666-96-6 | 100mg |

$520.0 | 2023-09-29 |

5,5-Difluoropiperidine-3-carboxylic acid 関連文献

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

-

4. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820

-

Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499

1255666-96-6 (5,5-Difluoropiperidine-3-carboxylic acid) 関連製品

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1255666-96-6)5,5-Difluoropiperidine-3-carboxylic acid

清らかである:99%/99%

はかる:250mg/1g

価格 ($):234.0/606.0